![molecular formula C21H32O3S2Si2 B14621430 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol CAS No. 58952-73-1](/img/structure/B14621430.png)
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is a chemical compound characterized by the presence of trimethylsilyl groups and phenyl sulfanyl groups attached to a propan-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol typically involves the reaction of 2-[(trimethylsilyl)oxy]phenyl sulfanyl derivatives with a propan-2-ol precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups may enhance the compound’s stability and facilitate its interaction with specific biological molecules. The sulfanyl groups can participate in redox reactions, influencing the compound’s activity and effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- 2-(Trimethylsilyl)ethanol
- Trimethylsilyl 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-2-propenoate
Uniqueness
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is unique due to the presence of both trimethylsilyl and phenyl sulfanyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
58952-73-1 |
|---|---|
Fórmula molecular |
C21H32O3S2Si2 |
Peso molecular |
452.8 g/mol |
Nombre IUPAC |
1,3-bis[(2-trimethylsilyloxyphenyl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C21H32O3S2Si2/c1-27(2,3)23-18-11-7-9-13-20(18)25-15-17(22)16-26-21-14-10-8-12-19(21)24-28(4,5)6/h7-14,17,22H,15-16H2,1-6H3 |
Clave InChI |
YEZLRRWVHFOBMZ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OC1=CC=CC=C1SCC(CSC2=CC=CC=C2O[Si](C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



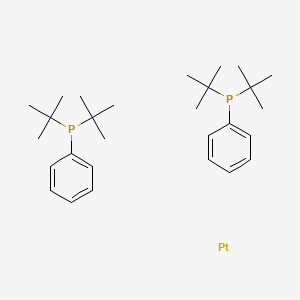
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
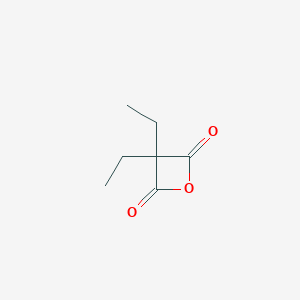

![4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline](/img/structure/B14621394.png)


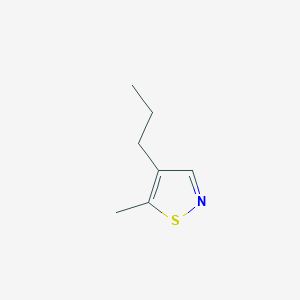
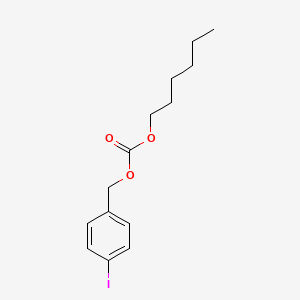
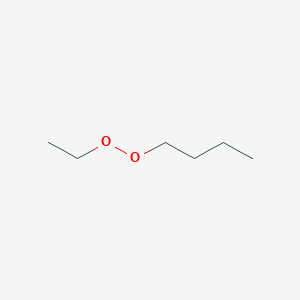


![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
